molecular formula C2H7NO2 B1280057 Ammonium-15N acetate CAS No. 86451-35-6

Ammonium-15N acetate

Cat. No. B1280057
CAS RN: 86451-35-6
M. Wt: 78.08 g/mol
InChI Key: USFZMSVCRYTOJT-IEOVAKBOSA-N
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Patent
US06921763B2

Procedure details

N1-{4-[4-amino-1-(4-piperidyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl}-2-fluoro-4-(trifluoromethyl)benzamide (100 g, 0.189 mmol), 2-bromoacetamide (28 mg, 0.208 mmol) and cesium carbonate (123 mg, 0.378 mmol) was mixed in DMF (2 mL). The mixture was stirred at room temperature overnight. The crude mixture was purified by reverse phase preparative HPLC (Rainin HPLC, Column: Thermoquest, hyperprep HS C18, 8 um, 250×21.2 mm. Eluents: 5% B/A to 100% B/A in 25 min. (B: acetonitrile, A: 50 mM ammonia acetate buffer, pH 4.5), 21 mL/min.) to give N1-(4-{4-amino-1-[1-(2-amino-2-oxoethyl)-4-piperidyl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxyphenyl)-2-fluoro-4-(trifluoromethyl)benzamide, acetate salt (70 mg, 63%). 1H NMR (DMSO-d6) δ 1.90 (m, 5H), 2.34 (m, 4H), 2.93 (s, 2H), 2.99 (m, 2H), 3.94 (s, 3H), 4.69 (m, 1H), 7.12 (s, 1H), 7.25 (s, 1H), 7.30 (d, J=8.15 Hz, 1H), 7.34 (s, 1H), 7.75 (d, J=8.15 Hz, 1H), 7.87 (d, J=10.30 Hz, 1H), 7.99 (m, 1H), 8.25 (s, 1H), 8.31 (d, J=8.14 Hz, 1H), 9.90 (s, 1H). LCMS (Thermoquest AQA single Quad MS, Finnigan HPLC-Column: Genesis, C18, 3 um, 33×4.6 mm. Eluents: 30% B/A to 95% B/A in 4.5 min. (B: acetonitrile, A: 50 mM ammonia acetate buffer, pH 4.5), 0.8 mL/min.): MH+=587.2, Rt=2.17 min.
Name
N1-{4-[4-amino-1-(4-piperidyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl}-2-fluoro-4-(trifluoromethyl)benzamide
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
28 mg
Type
reactant
Reaction Step One
Quantity
123 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[CH:6][N:5]=[C:4]2[N:8]([CH:33]3[CH2:38][CH2:37][NH:36][CH2:35][CH2:34]3)[N:9]=[C:10]([C:11]3[CH:16]=[CH:15][C:14]([NH:17][C:18](=[O:30])[C:19]4[CH:24]=[CH:23][C:22]([C:25]([F:28])([F:27])[F:26])=[CH:21][C:20]=4[F:29])=[C:13]([O:31][CH3:32])[CH:12]=3)[C:3]=12.Br[CH2:40][C:41]([NH2:43])=[O:42].[C:44](=[O:47])([O-])[O-:45].[Cs+].[Cs+]>CN(C=O)C>[C:18]([OH:30])(=[O:42])[CH3:19].[NH3:1].[C:44]([OH:45])(=[O:47])[CH3:2].[NH2:1][C:2]1[N:7]=[CH:6][N:5]=[C:4]2[N:8]([CH:33]3[CH2:38][CH2:37][N:36]([CH2:40][C:41]([NH2:43])=[O:42])[CH2:35][CH2:34]3)[N:9]=[C:10]([C:11]3[CH:16]=[CH:15][C:14]([NH:17][C:18](=[O:30])[C:19]4[CH:24]=[CH:23][C:22]([C:25]([F:28])([F:26])[F:27])=[CH:21][C:20]=4[F:29])=[C:13]([O:31][CH3:32])[CH:12]=3)[C:3]=12 |f:2.3.4,6.7,8.9|

Inputs

Step One
Name
N1-{4-[4-amino-1-(4-piperidyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl}-2-fluoro-4-(trifluoromethyl)benzamide
Quantity
100 g
Type
reactant
Smiles
NC1=C2C(=NC=N1)N(N=C2C2=CC(=C(C=C2)NC(C2=C(C=C(C=C2)C(F)(F)F)F)=O)OC)C2CCNCC2
Name
Quantity
28 mg
Type
reactant
Smiles
BrCC(=O)N
Name
Quantity
123 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by reverse phase preparative HPLC (Rainin HPLC, Column
WAIT
Type
WAIT
Details
Eluents: 5% B/A to 100% B/A in 25 min. (B
Duration
25 min

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)O.N
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
C(C)(=O)O.NC1=C2C(=NC=N1)N(N=C2C2=CC(=C(C=C2)NC(C2=C(C=C(C=C2)C(F)(F)F)F)=O)OC)C2CCN(CC2)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 114.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06921763B2

Procedure details

N1-{4-[4-amino-1-(4-piperidyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl}-2-fluoro-4-(trifluoromethyl)benzamide (100 g, 0.189 mmol), 2-bromoacetamide (28 mg, 0.208 mmol) and cesium carbonate (123 mg, 0.378 mmol) was mixed in DMF (2 mL). The mixture was stirred at room temperature overnight. The crude mixture was purified by reverse phase preparative HPLC (Rainin HPLC, Column: Thermoquest, hyperprep HS C18, 8 um, 250×21.2 mm. Eluents: 5% B/A to 100% B/A in 25 min. (B: acetonitrile, A: 50 mM ammonia acetate buffer, pH 4.5), 21 mL/min.) to give N1-(4-{4-amino-1-[1-(2-amino-2-oxoethyl)-4-piperidyl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxyphenyl)-2-fluoro-4-(trifluoromethyl)benzamide, acetate salt (70 mg, 63%). 1H NMR (DMSO-d6) δ 1.90 (m, 5H), 2.34 (m, 4H), 2.93 (s, 2H), 2.99 (m, 2H), 3.94 (s, 3H), 4.69 (m, 1H), 7.12 (s, 1H), 7.25 (s, 1H), 7.30 (d, J=8.15 Hz, 1H), 7.34 (s, 1H), 7.75 (d, J=8.15 Hz, 1H), 7.87 (d, J=10.30 Hz, 1H), 7.99 (m, 1H), 8.25 (s, 1H), 8.31 (d, J=8.14 Hz, 1H), 9.90 (s, 1H). LCMS (Thermoquest AQA single Quad MS, Finnigan HPLC-Column: Genesis, C18, 3 um, 33×4.6 mm. Eluents: 30% B/A to 95% B/A in 4.5 min. (B: acetonitrile, A: 50 mM ammonia acetate buffer, pH 4.5), 0.8 mL/min.): MH+=587.2, Rt=2.17 min.
Name
N1-{4-[4-amino-1-(4-piperidyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl}-2-fluoro-4-(trifluoromethyl)benzamide
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
28 mg
Type
reactant
Reaction Step One
Quantity
123 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[CH:6][N:5]=[C:4]2[N:8]([CH:33]3[CH2:38][CH2:37][NH:36][CH2:35][CH2:34]3)[N:9]=[C:10]([C:11]3[CH:16]=[CH:15][C:14]([NH:17][C:18](=[O:30])[C:19]4[CH:24]=[CH:23][C:22]([C:25]([F:28])([F:27])[F:26])=[CH:21][C:20]=4[F:29])=[C:13]([O:31][CH3:32])[CH:12]=3)[C:3]=12.Br[CH2:40][C:41]([NH2:43])=[O:42].[C:44](=[O:47])([O-])[O-:45].[Cs+].[Cs+]>CN(C=O)C>[C:18]([OH:30])(=[O:42])[CH3:19].[NH3:1].[C:44]([OH:45])(=[O:47])[CH3:2].[NH2:1][C:2]1[N:7]=[CH:6][N:5]=[C:4]2[N:8]([CH:33]3[CH2:38][CH2:37][N:36]([CH2:40][C:41]([NH2:43])=[O:42])[CH2:35][CH2:34]3)[N:9]=[C:10]([C:11]3[CH:16]=[CH:15][C:14]([NH:17][C:18](=[O:30])[C:19]4[CH:24]=[CH:23][C:22]([C:25]([F:28])([F:26])[F:27])=[CH:21][C:20]=4[F:29])=[C:13]([O:31][CH3:32])[CH:12]=3)[C:3]=12 |f:2.3.4,6.7,8.9|

Inputs

Step One
Name
N1-{4-[4-amino-1-(4-piperidyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl}-2-fluoro-4-(trifluoromethyl)benzamide
Quantity
100 g
Type
reactant
Smiles
NC1=C2C(=NC=N1)N(N=C2C2=CC(=C(C=C2)NC(C2=C(C=C(C=C2)C(F)(F)F)F)=O)OC)C2CCNCC2
Name
Quantity
28 mg
Type
reactant
Smiles
BrCC(=O)N
Name
Quantity
123 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by reverse phase preparative HPLC (Rainin HPLC, Column
WAIT
Type
WAIT
Details
Eluents: 5% B/A to 100% B/A in 25 min. (B
Duration
25 min

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)O.N
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
C(C)(=O)O.NC1=C2C(=NC=N1)N(N=C2C2=CC(=C(C=C2)NC(C2=C(C=C(C=C2)C(F)(F)F)F)=O)OC)C2CCN(CC2)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 114.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.